

Introduction: The Imperative of Unambiguous Structure Elucidation

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Compound of Interest

Compound Name: 1-(2-Chloro-6-fluorobenzyl)piperazine

Cat. No.: B1361801

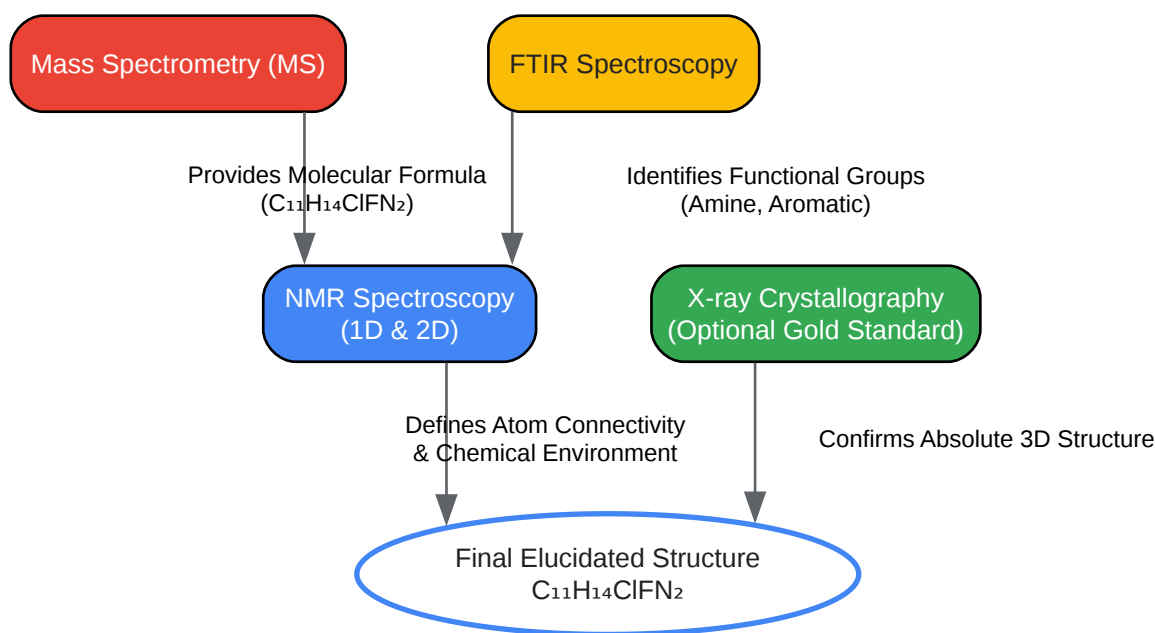
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In the landscape of pharmaceutical and materials science, the precise molecular structure of a chemical entity is its foundational blueprint. For a compound like **1-(2-Chloro-6-fluorobenzyl)piperazine**, a substituted benzylpiperazine, this blueprint dictates its pharmacological activity, metabolic fate, and physicochemical properties. As a scaffold, benzylpiperazine and its derivatives are prevalent in medicinal chemistry, often targeting central nervous system pathways.^[1] Therefore, absolute certainty in its atomic connectivity and stereochemistry is not merely an academic exercise; it is a prerequisite for advancing research, ensuring safety, and meeting stringent regulatory standards.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of **1-(2-Chloro-6-fluorobenzyl)piperazine**. We will move beyond rote procedural descriptions to explore the strategic rationale behind the analytical workflow, integrating data from orthogonal techniques to build an unassailable structural proof. This document is intended for researchers and drug development professionals who require a robust framework for chemical characterization.^{[2][3]}

The Analytical Strategy: A Convergent Approach

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, independent analytical methods. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.



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Caption: Convergent workflow for structure elucidation.

Part 1: Mass Spectrometry (MS) – The Molecular Formula Gatekeeper

Mass spectrometry is the initial and indispensable step, providing the molecular weight (MW) and, with high-resolution instruments (HRMS), the elemental composition of the target molecule.^[4] For **1-(2-Chloro-6-fluorobenzyl)piperazine** (C₁₁H₁₄ClFN₂), the expected monoisotopic mass is 228.0833 g/mol.

Causality in Fragmentation Analysis

Electron Ionization (EI) mass spectrometry not only provides the molecular ion but also induces reproducible fragmentation, offering valuable structural clues.^[5] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. In the case of benzylpiperazine derivatives, the most probable cleavage is at the benzylic C-N bond, a phenomenon known as alpha-cleavage, due to the resonance stabilization of the resulting benzyl cation.^{[6][7]}

The presence of a chlorine atom is a key diagnostic feature, as it will produce a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio for all chlorine-containing fragments.[8]

Predicted Fragmentation Data

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss	Postulated Structure Rationale
228/230	[M] ⁺	-	Molecular Ion
125/127	[C ₇ H ₅ ClF] ⁺	C ₄ H ₉ N ₂	Benzylic cleavage yielding the stable 2-chloro-6-fluorobenzyl cation. This is expected to be a major peak.
103	[C ₄ H ₉ N ₂] ⁺	C ₇ H ₅ ClF	Benzylic cleavage where the charge is retained by the piperazine fragment.
99	[C ₇ H ₅ F] ⁺	HCl	Loss of HCl from the benzyl fragment, a common fragmentation pathway for chlorinated aromatics.
85	[C ₄ H ₉ N] ⁺	NH	Fragmentation of the piperazine ring.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

- GC Method:
 - Column: 5% phenyl/95% methyl silicone column (e.g., 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: 280°C.
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.[9]
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230°C.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak $[M]^{+}$ and confirm the predicted fragmentation pattern, paying close attention to the Cl isotopic signature.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Architect

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution.[2] A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments provides an intricate map of the molecular structure.

^1H NMR: Proton Environments

The ^1H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.1-7.4	Multiplet (m)	3H	Ar-H	Aromatic protons on the substituted ring. The complex pattern is due to H-F and H-H coupling.
~3.6	Singlet (s)	2H	Ar-CH ₂ -N	Benzylic protons adjacent to a nitrogen atom. Singlet because there are no adjacent protons.
~2.8-3.0	Multiplet (m)	4H	-N-CH ₂ -CH ₂ -NH-	Piperazine protons adjacent to the secondary amine.
~2.4-2.6	Multiplet (m)	4H	Ar-CH ₂ -N-CH ₂ -	Piperazine protons adjacent to the tertiary amine (benzyl group).
~1.9	Broad Singlet (br s)	1H	NH	Secondary amine proton. Often broad and may exchange with D ₂ O.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

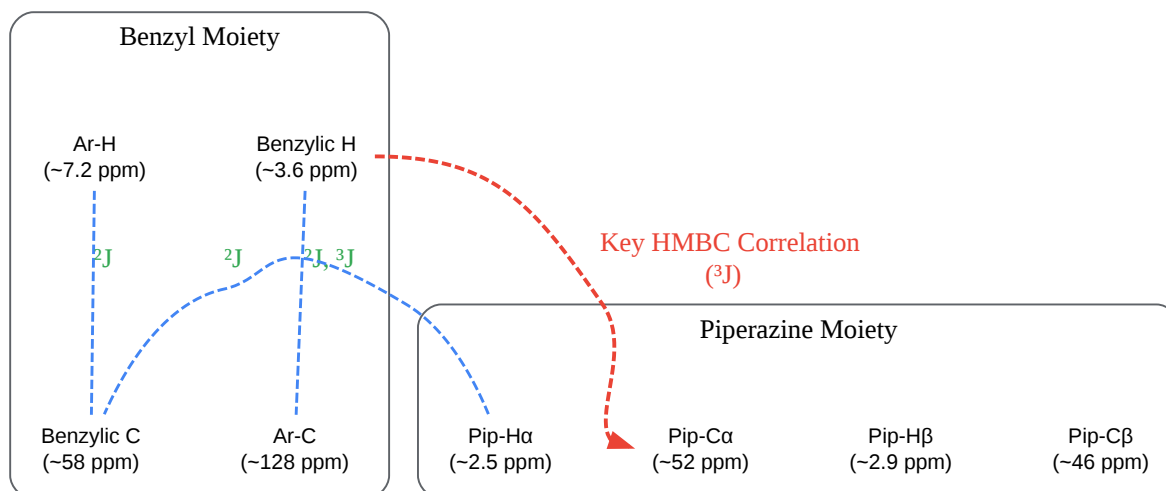
Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~160-163 (d)	C-F	Aromatic carbon directly bonded to fluorine, showing a large ^1JCF coupling constant.
~133-135 (d)	C-Cl	Aromatic carbon directly bonded to chlorine.
~115-130	Aromatic CH & C-C	Remaining four aromatic carbons.
~55-60	Ar-CH ₂ -N	Benzylic carbon, deshielded by the aromatic ring and nitrogen.
~50-54	Ar-CH ₂ -N-CH ₂ -	Piperazine carbons adjacent to the tertiary nitrogen.
~45-48	-CH ₂ -NH-	Piperazine carbons adjacent to the secondary nitrogen.

2D NMR: Piecing the Puzzle Together

While 1D NMR provides the pieces, 2D NMR shows how they connect.[\[11\]](#)[\[12\]](#)

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). A key expected correlation would be between the two distinct sets of methylene protons within the piperazine ring (~2.9 ppm and ~2.5 ppm), confirming the piperazine scaffold.[\[13\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of the ^{13}C signals based on the more easily interpreted ^1H spectrum.[\[14\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away. The definitive correlation will be from the benzylic protons

(Ar-CH₂-, ~3.6 ppm) to the piperazine carbons (~50-54 ppm), unequivocally linking the benzyl group to the piperazine ring.[11]



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Caption: Key HMBC correlation confirming benzyl-piperazine linkage.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- **1D Experiments:**
 - Acquire a standard ¹H spectrum with 16-32 scans.
 - Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.
- **2D Experiments:**

- Acquire a gradient-selected COSY experiment.
- Acquire a gradient-selected, phase-sensitive HSQC experiment optimized for a $^1J_{CH}$ of ~145 Hz.
- Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.[\[11\]](#)
- Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all signals by integrating the information from all 1D and 2D spectra.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy – The Functional Group Fingerprint

FTIR spectroscopy provides rapid confirmation of the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[\[4\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Expected Appearance	Rationale
~3300	N-H Stretch	Medium, somewhat broad	Characteristic of a secondary amine.[15] [16]
3000-3100	Aromatic C-H Stretch	Weak to medium, sharp	C-H bonds on the benzene ring.
2800-3000	Aliphatic C-H Stretch	Medium to strong, sharp	C-H bonds of the CH ₂ groups in the piperazine and benzyl moieties.[15]
1580-1600, 1450-1500	C=C Stretch	Medium to strong	Aromatic ring stretching vibrations.
~1200-1350	C-N Stretch	Medium	Stretching of the aliphatic and aromatic C-N bonds.
1000-1200	C-F Stretch	Strong	Characteristic strong absorption for aryl-fluoride bonds.
700-800	C-Cl Stretch	Medium to strong	Characteristic absorption for aryl-chloride bonds.

Experimental Protocol: FTIR (ATR)

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.

- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
- Data Analysis: Process the spectrum (e.g., ATR correction, baseline correction) and identify the characteristic absorption bands corresponding to the expected functional groups.

Part 4: X-ray Crystallography – The Definitive 3D Structure

While the combination of MS, NMR, and FTIR provides conclusive evidence for the 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of atomic connectivity and the three-dimensional arrangement of the molecule in the solid state. [17][18] This technique is contingent upon the ability to grow a high-quality single crystal, which can be a significant challenge.

Experimental Protocol: X-ray Crystallography

- Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[17]
- Data Collection: Mount a suitable crystal on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.[18]

Conclusion: A Synthesis of Evidence

The structural elucidation of **1-(2-Chloro-6-fluorobenzyl)piperazine** is achieved not by a single measurement, but by the logical and systematic integration of data from orthogonal analytical techniques. Mass spectrometry establishes the molecular formula. FTIR confirms the presence of the key functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, definitively linking the substituted benzyl moiety to the piperazine

ring. Finally, where feasible, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy, authoritative data required for advancing scientific research and development.

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